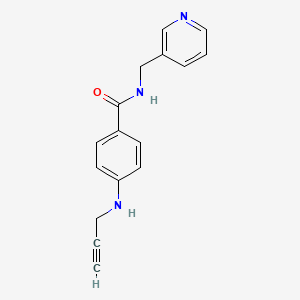
(±)-1-AMino-2-propanol--d6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(±)-1-Amino-2-propanol–d6 is a deuterated version of 1-amino-2-propanol, where six hydrogen atoms are replaced with deuterium. This compound is often used in scientific research due to its unique properties, including its stability and isotopic labeling, which makes it useful in various analytical and synthetic applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (±)-1-Amino-2-propanol–d6 typically involves the deuteration of 1-amino-2-propanol. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under controlled conditions to ensure complete deuteration.
Industrial Production Methods: Industrial production of (±)-1-Amino-2-propanol–d6 follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and advanced catalytic systems to achieve efficient deuteration. The purity and isotopic enrichment are critical factors in the industrial production process.
化学反応の分析
Types of Reactions: (±)-1-Amino-2-propanol–d6 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary amines.
Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
(±)-1-Amino-2-propanol–d6 is widely used in scientific research due to its isotopic labeling. Some applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in the development of deuterated drugs to improve metabolic stability and reduce side effects.
Industry: Applied in the synthesis of deuterated compounds for NMR spectroscopy and other analytical techniques.
作用機序
The mechanism of action of (±)-1-Amino-2-propanol–d6 involves its interaction with various molecular targets. In biochemical studies, it acts as a labeled analog to trace metabolic pathways. The deuterium atoms provide a distinct signal in NMR spectroscopy, allowing researchers to study the compound’s behavior and interactions at the molecular level.
類似化合物との比較
1-Amino-2-propanol: The non-deuterated version, commonly used in similar applications but lacks the isotopic labeling.
Deuterated Alcohols: Other deuterated alcohols like deuterated methanol or ethanol, used for similar purposes in analytical chemistry.
Uniqueness: (±)-1-Amino-2-propanol–d6 is unique due to its specific isotopic labeling, which provides distinct advantages in analytical and synthetic applications. Its stability and ability to act as a tracer make it invaluable in various fields of scientific research.
特性
CAS番号 |
1219795-13-7 |
|---|---|
分子式 |
C3H9NO |
分子量 |
81.148 |
IUPAC名 |
1-amino-1,1,2,3,3,3-hexadeuteriopropan-2-ol |
InChI |
InChI=1S/C3H9NO/c1-3(5)2-4/h3,5H,2,4H2,1H3/i1D3,2D2,3D |
InChIキー |
HXKKHQJGJAFBHI-LIDOUZCJSA-N |
SMILES |
CC(CN)O |
同義語 |
(±)-1-AMino-2-propanol--d6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4',5'-Dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran]](/img/structure/B567572.png)

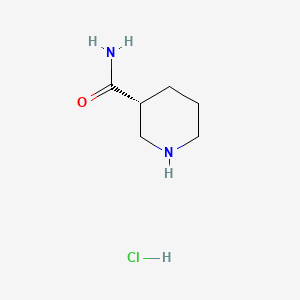
![4-[(Cyclopropylmethoxy)methyl]phenylboronic acid](/img/structure/B567577.png)
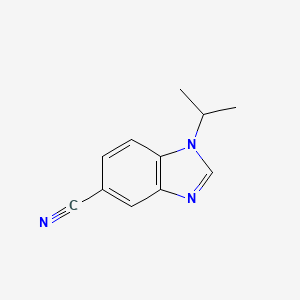


![6,9-Diazaspiro[4.5]decan-7-one](/img/structure/B567589.png)
![Ethyl 2,4-dioxo-1,2,3,4-tetrahydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B567591.png)
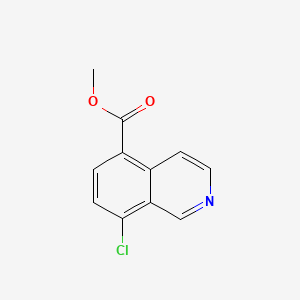
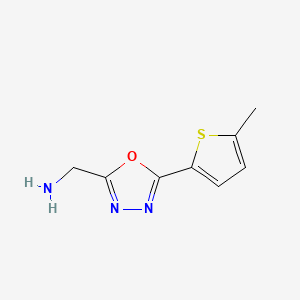
![6-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine dihydrochloride](/img/structure/B567594.png)
